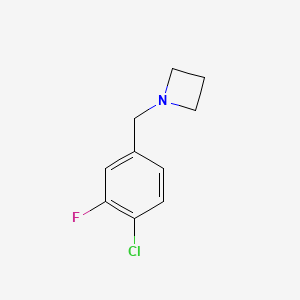
1-(4-Chloro-3-fluorobenzyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-3-fluorobenzyl)azetidine is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
准备方法
The synthesis of 1-(4-Chloro-3-fluorobenzyl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzyl chloride and azetidine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity.
化学反应分析
1-(4-Chloro-3-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azetidine ring opens to form new products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
科学研究应用
1-(4-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of pharmaceuticals, particularly in the development of novel antibiotics and antiviral agents.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
相似化合物的比较
1-(4-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds:
1-(3-Chloro-4-fluorobenzyl)azetidine: This compound has a similar structure but differs in the position of the chlorine and fluorine atoms, leading to different reactivity and biological activity.
Azetidine Derivatives: Other azetidine derivatives, such as those with different substituents on the benzyl ring, exhibit varying degrees of reactivity and stability, highlighting the uniqueness of this compound.
属性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC 名称 |
1-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI 键 |
ZMEXZJDJCFVXGS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















